7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under basic conditions.
Chromenone Core Construction: The chromenone core can be synthesized via a cyclization reaction involving a suitable phenylacetic acid derivative and a phenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: can be compared with other similar compounds, such as:
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the chromenone core and phenyl group.
Indole Derivatives: Similar in terms of biological activity but differ in structural framework.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-14-20(27-12-16-9-21-22(11-19(16)25)29-13-28-21)8-7-17-18(10-23(26)30-24(14)17)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWTHCUNPDQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC5=C(C=C4Cl)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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